1-Isothiocyanato-2,3-dimethoxybenzene chemical structure and physical properties
1-Isothiocyanato-2,3-dimethoxybenzene chemical structure and physical properties
1-Isothiocyanato-2,3-dimethoxybenzene: Structural Dynamics, Reactivity, and Applications in Kinase Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry and drug development, electrophilic building blocks are critical for the construction of complex pharmacophores. 1-Isothiocyanato-2,3-dimethoxybenzene (CAS: 80143-14-2) is a highly versatile, bifunctional intermediate[1]. Characterized by the electron-rich 2,3-dimethoxyphenyl ring and the highly electrophilic isothiocyanate moiety, this compound is predominantly utilized in the synthesis of thioureas, thioamides, and heterocyclic scaffolds such as triazoles and benzothiazoles[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated protocols for its application in the synthesis of advanced kinase inhibitors targeting Syk and GCN2 pathways[3].
Chemical Identity & Structural Dynamics
The molecular architecture of 1-isothiocyanato-2,3-dimethoxybenzene dictates its utility in organic synthesis.
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The Isothiocyanate Group (-N=C=S): The central carbon atom is sp -hybridized and flanked by highly electronegative nitrogen and sulfur atoms. This creates a pronounced electrophilic center, making it highly susceptible to nucleophilic attack by primary and secondary amines.
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The 2,3-Dimethoxy Substitution: The methoxy groups at the 2- and 3-positions exert a strong electron-donating resonance effect (+R) into the aromatic ring. However, their primary role in drug design is spatial and interactive: they act as potent hydrogen-bond acceptors and dictate the dihedral angle of the resulting drug molecule, allowing it to perfectly anchor into the ATP-binding hinge region of target kinases[4].
Physicochemical Profile
To ensure reproducibility and safety in the laboratory, understanding the baseline quantitative data of this compound is essential.
| Property | Value |
| Chemical Name | 1-Isothiocyanato-2,3-dimethoxybenzene |
| CAS Registry Number | 80143-14-2 |
| Molecular Formula | C9H9NO2S |
| Molecular Weight | 195.24 g/mol |
| SMILES String | COC1=C(OC)C(N=C=S)=CC=C1 |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility Profile | Highly soluble in DCM, DMF, DMSO, and Ethyl Acetate |
| Storage Conditions | 2-8 °C under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis |
Mechanistic Chemistry: The Isothiocyanate Reactivity
The foundational reaction of 1-isothiocyanato-2,3-dimethoxybenzene is its conversion into a thiourea derivative upon treatment with an amine.
Causality of the Reaction: When a nucleophilic amine approaches the isothiocyanate, the lone pair on the amine nitrogen attacks the electrophilic central carbon of the -N=C=S group. This pushes the π -electrons onto the nitrogen (or sulfur, depending on the resonance structure, though nitrogen is more basic). A subsequent rapid intramolecular or solvent-mediated proton transfer yields a stable, neutral thiourea.
Unlike isocyanates (-N=C=O), isothiocyanates are significantly less sensitive to water, allowing for easier handling and broader solvent compatibility[5]. However, anhydrous conditions are still recommended to maximize the yield of the target thiourea and prevent the formation of symmetrical urea byproducts.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol 1: Synthesis of 1-Isothiocyanato-2,3-dimethoxybenzene
While commercial procurement is common, in-house synthesis from 2,3-dimethoxyaniline using 1,1'-Thiocarbonyldiimidazole (TCDI) offers a safer, phosgene-free route compared to traditional thiophosgene methods[5].
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Preparation: Dissolve 2,3-dimethoxyaniline (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask purged with Argon.
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Activation: Cool the solution to 0 °C using an ice bath. Add TCDI (12.0 mmol, 1.2 eq) portion-wise over 10 minutes to control the mild exotherm.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
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Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting aniline ( Rf≈0.2 ) should be completely consumed, replaced by a new, less polar spot corresponding to the isothiocyanate ( Rf≈0.7 ).
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Workup: Quench the reaction with 30 mL of water. Separate the organic layer, wash with brine (1 × 30 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Flash chromatography over silica gel yields the pure product.
Protocol 2: Synthesis of a Kinase-Targeting Thiourea Intermediate
This protocol details the coupling of the isothiocyanate with a heterocyclic amine (e.g., a substituted pyrazine-2-amine) to form a precursor for Syk/GCN2 inhibitors[3].
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Coupling: Dissolve 1-isothiocyanato-2,3-dimethoxybenzene (5.0 mmol) and the target heterocyclic amine (5.0 mmol, 1.0 eq) in 25 mL of anhydrous ethanol or DMF.
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Thermal Activation: Heat the mixture to 60 °C and stir for 6–8 hours. The elevated temperature is required to overcome the steric hindrance imparted by the 2-methoxy group on the isothiocyanate ring.
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Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The chromatogram should show the disappearance of the m/z 196.0 [M+H]+ peak of the isothiocyanate and the emergence of the product mass [M+H]+ .
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Isolation: Cool the reaction to 0 °C. The thiourea product typically precipitates. Filter the solid, wash with cold ethanol, and dry under a high vacuum.
Caption: Chemical synthesis workflow from 2,3-dimethoxyaniline to a final kinase inhibitor.
Biological Applications: Targeting Syk and GCN2 Kinases
The derivatives synthesized from 1-isothiocyanato-2,3-dimethoxybenzene are highly prized in oncology and immunology, specifically as inhibitors of Spleen Tyrosine Kinase (Syk) and General Control Nonderepressible 2 (GCN2)[3].
Syk Kinase Inhibition: Syk is a critical non-receptor tyrosine kinase that mediates signal transduction downstream of various immune receptors, including the B-cell receptor (BCR), FcεRI in mast cells, and TREM2 in microglia[6][7]. Upon receptor activation, Syk is phosphorylated and triggers downstream cascades involving PI3K/Akt, PLC- γ , and MAPKs, leading to cellular activation, cytokine release, and phagocytosis[7].
Drugs derived from 1-isothiocyanato-2,3-dimethoxybenzene (such as 8-substituted 2-amino-[1,2,4]triazolo[1,5-a]pyrazines) act as competitive ATP inhibitors[3]. The 2,3-dimethoxyphenyl moiety is strategically positioned to occupy the hydrophobic pocket adjacent to the kinase hinge region, while the methoxy oxygens engage in critical hydrogen bonding with the kinase backbone, effectively locking the enzyme in an inactive state and halting the inflammatory cascade.
Caption: Syk kinase signaling pathway and the intervention point of dimethoxyphenyl-based inhibitors.
References
- NextSDS. "1-ISOTHIOCYANATO-2,3-DIMETHOXY-BENZENE — Chemical Substance Information." NextSDS Chemical Database.
- Google Patents. "CN104114557A - 作为syk酪氨酸激酶抑制剂和gcn2丝氨酸激酶抑制剂的8-取代2-氨基-[1,2,4]三唑并[1,5-a]吡嗪." Google Patents.
- National Institutes of Health (NIH). "Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles - PMC." PubMed Central.
- MDPI. "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Molecules.
- Alzforum. "Releasing the Brakes on SYK Kinase Fires Up Microglia." Alzforum News.
- PLOS One. "Streptochlorin Suppresses Allergic Dermatitis and Mast Cell Activation via Regulation of Lyn/Fyn and Syk Signaling Pathways in Cellular and Mouse Models." PLOS One.
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- 3. CN104114557A - ä½ä¸ºsyké ªæ°¨é ¸æ¿é ¶æå¶åågcn2䏿°¨é ¸æ¿é ¶æå¶åç8-å代2-æ°¨åº-[1,2,4]ä¸åå¹¶[1,5-a]å¡åª - Google Patents [patents.google.com]
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- 5. mdpi.com [mdpi.com]
- 6. Releasing the Brakes on SYK Kinase Fires Up Microglia | ALZFORUM [alzforum.org]
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